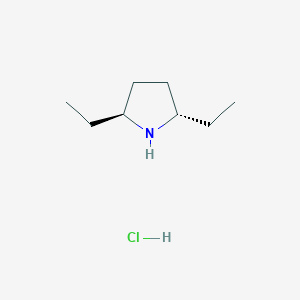
(2S,5S)-2,5-Diethylpyrrolidinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2,5-Diethylpyrrolidinium chloride, also known as (2S,5S)-DEP, is an organic salt that has been used in a variety of scientific applications. It is an important reagent in organic synthesis and has been used in the synthesis of many different compounds. It is a chiral molecule, meaning that it has two enantiomers, (2S,5S)-DEP and (2R,5R)-DEP. The two enantiomers of (2S,5S)-DEP have different chemical and physical properties, making them useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-DEP has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as chiral drugs and natural products. It has been used in the preparation of chiral catalysts, which are used in asymmetric synthesis. It has also been used in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (2S,5S)-DEP is not well understood. However, it is believed that the molecule acts as a chiral catalyst, which can be used to induce the formation of a new carbon-carbon bond. This bond can then be used to form the desired product. The molecule can also act as an enzyme inhibitor, which can be used to prevent the formation of unwanted compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S,5S)-DEP are not well understood. It is believed that the molecule has no direct effects on the human body, but it can be used in the synthesis of compounds that can have an effect on the body. For example, (2S,5S)-DEP can be used in the synthesis of chiral drugs, which can have an effect on the body.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,5S)-DEP has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is easy to use. The molecule is also chiral, which makes it useful for asymmetric synthesis. However, there are some limitations to using (2S,5S)-DEP in lab experiments. The molecule can be toxic if not handled properly, and it is not very soluble in water.
Zukünftige Richtungen
There are several potential future directions for (2S,5S)-DEP. One potential direction is the development of new synthesis methods. Currently, the most commonly used method is the Wittig reaction, but there are other methods that could be explored. Another potential direction is the development of new applications for (2S,5S)-DEP. This could include the use of the molecule in the synthesis of novel compounds, such as chiral drugs or natural products. Finally, further research could be done to better understand the biochemical and physiological effects of (2S,5S)-DEP.
Synthesemethoden
(2S,5S)-DEP can be synthesized using a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone. The reaction of a phosphonium salt with an aldehyde or ketone results in the formation of a new carbon-carbon bond, which can then be used to form the desired product. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of organosulfur reagents.
Eigenschaften
IUPAC Name |
(2S,5S)-2,5-diethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7-5-6-8(4-2)9-7;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXFXPDCAJUCN-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2,5-diethylpyrrolidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)
![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)





![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)